molecular formula C16H16FNO2 B2540826 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide CAS No. 1203266-15-2

2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide

Cat. No.: B2540826
CAS No.: 1203266-15-2
M. Wt: 273.307
InChI Key: FIOUFKXAWWJMRT-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide is a chemical compound of significant interest in medicinal chemistry and oncology research. As a member of the phenylacetamide derivative family, it serves as a potential scaffold for developing novel anticancer agents. Structural analogs, specifically 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, have demonstrated potent in vitro cytotoxic effects against various human cancer cell lines, showing particular promise in prostate carcinoma (PC3) and breast cancer (MCF-7) models . The core phenylacetamide structure is recognized for its ability to inhibit cell proliferation and induce apoptosis in cancer cells . The fluoro-phenyl moiety is a common pharmacophore in drug design, often used to modulate a compound's electronic properties, metabolic stability, and binding affinity. The phenoxyethyl side chain may contribute to enhanced molecular interactions with biological targets. Researchers utilize this compound as a key intermediate to explore structure-activity relationships (SAR) and to synthesize more complex molecules for biological screening. It is strictly For Research Use Only. This product is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO2/c17-14-8-6-13(7-9-14)12-16(19)18-10-11-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIOUFKXAWWJMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide typically involves the reaction of 4-fluoroaniline with 2-phenoxyethyl bromide in the presence of a base, followed by acetylation. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and bases like potassium carbonate or sodium hydroxide. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the acetamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of acetamides, including 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various pathogens, including:

Pathogen Minimum Inhibitory Concentration (MIC) (μg/mL) Notes
Staphylococcus aureus0.22 - 0.25Effective against biofilm formation
Staphylococcus epidermidis0.22 - 0.25Synergistic effects noted

The compound's structural features may contribute to enhanced antibacterial activity, making it a candidate for further development as an antimicrobial agent.

Antitumor Activity

The potential antitumor properties of this compound have also been investigated. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (μM) Notes
HT29 (Colon Cancer)< 1.98Significant growth inhibition
Jurkat T Cells< 1.61Enhanced by electron-donating groups

These findings suggest that modifications in the compound's structure can enhance its cytotoxic effects, indicating its potential as an anticancer agent.

Antimicrobial Evaluation

In a recent study, derivatives similar to this compound were tested for their ability to inhibit biofilm formation in bacterial cultures. The results indicated that specific structural features were critical for enhancing antibacterial activity.

Cytotoxicity Assays

Another study focused on evaluating the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The presence of electron-donating groups was found to be essential for enhancing cytotoxicity, suggesting that the fluorophenyl and phenoxyethyl groups in our compound could similarly influence its antitumor properties.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain enzymes or receptors, while the phenoxyethyl group may influence the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application being investigated.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • The target compound’s 2-phenoxyethyl group distinguishes it from analogs with pyridine (LBJ-01) or triazole (9e) substituents, which may alter solubility and target interactions .

Pharmacological Activities

Key Observations :

  • Substituent-dependent activity : Pyridine and morpholine derivatives (e.g., LBJ-01) show enzyme inhibition, while thiazolidine derivatives (AJ5a–j) exhibit antimicrobial effects .

Physicochemical Properties

Table 3: Physical and Spectral Data
Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Spectral Data (NMR, MS)
LBJ-01 ~350 Not reported ¹H/¹³C NMR: δ 7.6–6.8 (aromatic), 165 (C=O)
9e () ~430 220.1 ¹H NMR: δ 7.64–7.37 (multiplet, aromatic)
11d () 458.5 Not reported MS: m/z 458.5 (MH⁺)

Key Observations :

  • The 4-fluorophenyl group consistently appears in NMR spectra (δ ~7.5–7.6 ppm for aromatic protons) across analogs .
  • Higher molecular weights (e.g., 458.5 for 11d) correlate with complex substituents like triazole-quinoxaline hybrids .

Critical Analysis and Contradictions

  • Substituent-driven divergence : While morpholine/pyrrolidine derivatives () show potent anticancer activity, simpler fluorophenyl acetamides () exhibit cytotoxicity via distinct mechanisms. This suggests substituents dictate target specificity .
  • Synthetic challenges : Lower yields (e.g., 40–45% for LBJ series) compared to click chemistry () indicate room for optimizing the target compound’s synthesis .

Biological Activity

2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and mechanisms of action.

Chemical Structure

The compound features a fluorophenyl group and a phenoxyethyl moiety, which contribute to its biological activity. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Activity

Research has demonstrated that derivatives of 2-(4-fluorophenyl)-N-phenylacetamide exhibit potent anticancer properties. Notably, studies indicate that certain derivatives show significant cytotoxic effects against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7).

Compound Cell Line IC50 (μM) Reference Drug IC50 (μM)
2bPC352Imatinib: 40
2cPC380Imatinib: 40
2cMCF-7100Imatinib: 98

Source:

The mechanism by which these compounds exert their anticancer effects involves various pathways:

  • Enzyme Inhibition : The compounds may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Binding : Interaction with receptors such as the histamine H3 receptor has been suggested, which plays a role in regulating neurotransmitter levels and may influence tumor growth.

Neuropharmacological Effects

The phenoxy group in the structure of this compound has been identified as a crucial moiety for binding to neuropharmacological targets. Recent studies have indicated that compounds with similar structures can modulate neurotransmitter systems, potentially offering therapeutic effects for neurological disorders.

Case Studies

  • Anticancer Screening : A study screened various derivatives of phenylacetamides for their anticancer activity using multicellular spheroids, revealing promising candidates for further development in cancer therapy. The study highlighted the importance of structural modifications in enhancing efficacy against specific cancer types .
  • Receptor Interaction Studies : Research focused on the interaction of phenoxyalkylamine derivatives with histamine receptors showed that modifications to the phenoxy group significantly improved binding affinity and selectivity. This suggests that similar modifications in this compound could enhance its neuropharmacological profile .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield of 2-(4-fluorophenyl)-N-(2-phenoxyethyl)acetamide?

  • Methodological Answer :

  • Coupling Reagents : Use carbodiimide-based reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation between the fluorophenyl acetic acid and phenoxyethylamine precursors. This minimizes side reactions and improves yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) under inert atmospheres (N₂/Ar) enhance reaction efficiency. Temperature control (0–25°C) prevents decomposition of reactive intermediates .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures high purity (>95%). Monitor purity via HPLC or TLC .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer :

  • Spectroscopic Characterization :
  • ¹H/¹³C NMR : Analyze chemical shifts for the fluorophenyl ring (δ ~7.0–7.4 ppm for aromatic protons) and phenoxyethyl group (δ ~3.6–4.2 ppm for OCH₂). Confirm acetamide carbonyl resonance at δ ~168–170 ppm .
  • IR Spectroscopy : Identify amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1220–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~328.1) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) or proteases using fluorogenic substrates. IC₅₀ values can guide structure-activity relationship (SAR) studies .
  • Cytotoxicity : Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control. Include non-cancerous cells (e.g., HEK293) for selectivity assessment .

Advanced Research Questions

Q. How can computational modeling elucidate the binding mechanism of this compound to biological targets?

  • Methodological Answer :

  • Molecular Docking : Use UCSF Chimera or AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-amyloid). Focus on hydrogen bonding (amide group) and hydrophobic contacts (fluorophenyl ring) .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess stability of ligand-protein complexes. Analyze RMSD and binding free energy (MM-PBSA) .

Q. What strategies resolve contradictions in reported biological activities of fluorophenyl-acetamide derivatives?

  • Methodological Answer :

  • Meta-Analysis : Compare datasets from PubChem and NIST to identify variability in assay conditions (e.g., pH, cell line origin). Use statistical tools (e.g., ANOVA) to assess significance .
  • Proteomics : Apply SILAC (stable isotope labeling by amino acids in cell culture) to map off-target effects and validate specificity .

Q. How can SAR studies improve the pharmacokinetic profile of this compound?

  • Methodological Answer :

  • Substituent Modification : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the phenyl ring to enhance metabolic stability. Replace the phenoxyethyl group with a piperazine moiety for improved solubility .
  • LogP Optimization : Measure partition coefficients (shake-flask/HPLC) to balance lipophilicity (target LogP ~2–3) and blood-brain barrier penetration .

Key Research Gaps and Future Directions

  • Mechanistic Studies : Use cryo-EM to resolve ligand-protein complexes at atomic resolution .
  • In Vivo Efficacy : Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in rodent models to assess bioavailability and toxicity .

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